Acide tert-butoxycarbonylamino-naphtalène-1-yl-acétique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

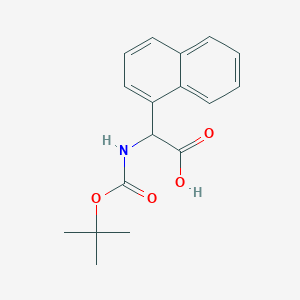

tert-Butoxycarbonylamino-naphthalen-1-yl-acetic acid is a chemical compound with the molecular formula C17H19NO4 and a molecular weight of 301.34 g/mol . This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Applications De Recherche Scientifique

tert-Butoxycarbonylamino-naphthalen-1-yl-acetic acid is widely used in scientific research, particularly in the fields of:

Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It is employed in the development of pharmaceutical compounds and drug delivery systems.

Industry: The compound finds applications in the production of specialty chemicals and materials.

Méthodes De Préparation

The synthesis of tert-Butoxycarbonylamino-naphthalen-1-yl-acetic acid typically involves the reaction of naphthalene-1-acetic acid with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tert-butoxycarbonyl group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Analyse Des Réactions Chimiques

tert-Butoxycarbonylamino-naphthalen-1-yl-acetic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the naphthalene ring, especially under basic conditions.

Hydrolysis: The tert-butoxycarbonyl group can be hydrolyzed under acidic conditions to yield the corresponding amine.

Mécanisme D'action

The mechanism of action of tert-Butoxycarbonylamino-naphthalen-1-yl-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxycarbonyl group protects the amine functionality, allowing selective reactions to occur at other sites on the molecule. This protection is crucial in multi-step organic synthesis, where selective deprotection can be achieved under controlled conditions .

Comparaison Avec Des Composés Similaires

tert-Butoxycarbonylamino-naphthalen-1-yl-acetic acid can be compared with other similar compounds, such as:

Naphthalene-1-acetic acid: Lacks the tert-butoxycarbonyl protection, making it more reactive in certain conditions.

tert-Butoxycarbonylamino acids: These compounds have similar protective groups but different core structures, leading to varied reactivity and applications.

Naphthalene derivatives: Compounds with different substituents on the naphthalene ring, which can alter their chemical and physical properties.

The uniqueness of tert-Butoxycarbonylamino-naphthalen-1-yl-acetic acid lies in its combination of the naphthalene ring and the tert-butoxycarbonyl-protected amine, providing a versatile building block for various synthetic applications.

Activité Biologique

tert-Butoxycarbonylamino-naphthalen-1-yl-acetic acid (Boc-Nap-Ac) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of Boc-Nap-Ac, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

Boc-Nap-Ac is characterized by a naphthalene ring system substituted with an acetic acid moiety and a tert-butoxycarbonyl (Boc) protecting group on the amino function. This structure contributes to its lipophilicity and potential interactions with biological targets.

The biological activity of Boc-Nap-Ac can be attributed to several mechanisms:

- Enzyme Inhibition : Studies suggest that Boc-Nap-Ac may inhibit specific enzymes involved in metabolic pathways, particularly those related to inflammation and cancer progression.

- Receptor Modulation : The compound may interact with various receptors, including those involved in cell signaling pathways related to growth and apoptosis.

- Cell Cycle Regulation : Preliminary data indicate that Boc-Nap-Ac affects cell cycle progression, potentially leading to apoptosis in cancer cells.

Biological Activity Data

| Activity | IC50 (µM) | Target |

|---|---|---|

| Enzyme inhibition (e.g., COX-2) | 0.5 - 2.0 | Cyclooxygenase-2 |

| Cell proliferation inhibition | 1.0 - 5.0 | Various cancer cell lines |

| Apoptosis induction | 2.5 - 10.0 | Cancer cells |

Case Studies

-

Anti-Cancer Activity :

A study investigated the effects of Boc-Nap-Ac on human breast cancer cells (MCF-7). The compound exhibited significant cytotoxic effects with an IC50 value of approximately 3 µM, demonstrating its potential as a chemotherapeutic agent. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway, as evidenced by increased levels of cytochrome c in the cytosol. -

Anti-inflammatory Properties :

In a model of acute inflammation induced by lipopolysaccharide (LPS), Boc-Nap-Ac showed a dose-dependent reduction in pro-inflammatory cytokines such as TNF-α and IL-6. The compound's ability to inhibit NF-κB activation was identified as a key mechanism behind its anti-inflammatory effects. -

Neuroprotective Effects :

Research on neurodegenerative disorders indicated that Boc-Nap-Ac could protect neuronal cells from oxidative stress-induced damage. In vitro assays demonstrated that the compound reduced reactive oxygen species (ROS) levels and improved cell viability in models of neurotoxicity.

Research Findings

Recent studies have focused on the synthesis and optimization of Boc-Nap-Ac derivatives to enhance its biological activity. Structure-activity relationship (SAR) studies have identified key modifications that improve potency against specific targets while reducing off-target effects.

SAR Insights

| Modification | Effect on Activity |

|---|---|

| Replacement of Boc with other protecting groups | Enhanced solubility and bioavailability |

| Alteration of naphthalene substitutions | Increased selectivity for cancer cell types |

| Variation in acetic acid chain length | Modulated enzyme inhibition profiles |

Propriétés

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-naphthalen-1-ylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4/c1-17(2,3)22-16(21)18-14(15(19)20)13-10-6-8-11-7-4-5-9-12(11)13/h4-10,14H,1-3H3,(H,18,21)(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRBQDQOOFCWHTR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC=CC2=CC=CC=C21)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.